molecular formula C19H20ClN5 B4178634 5-Methyl-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine;hydrochloride

5-Methyl-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine;hydrochloride

Cat. No.: B4178634
M. Wt: 353.8 g/mol
InChI Key: HISPNXXSDDLOLW-UHFFFAOYSA-N
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Description

5-Methyl-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine;hydrochloride is a complex heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a benzimidazole fused with a phthalazine ring, and a piperazine moiety, making it a unique structure in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine;hydrochloride typically involves the condensation of 2-aminobenzimidazole with an appropriate phthalazine derivative under basic conditions. The reaction is often carried out in ethanol with a base such as sodium ethoxide to facilitate the cyclization process . The piperazine moiety is introduced through nucleophilic substitution reactions, where the intermediate is reacted with piperazine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursorsThe final product is then purified and converted to its hydrochloride salt form for stability and solubility .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different pharmacological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to DNA, inhibiting its replication and transcription, which is crucial for its anticancer activity. Additionally, it may interact with various enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

    Phthalazine derivatives: Exhibited significant pharmacological activities such as antihypertensive and antidiabetic effects.

    Piperazine derivatives: Widely used in medicinal chemistry for their ability to enhance the pharmacokinetic properties of drugs.

Uniqueness

5-Methyl-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine;hydrochloride stands out due to its unique combination of structural features from benzimidazole, phthalazine, and piperazine moieties. This combination imparts a distinct set of pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-methyl-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5.ClH/c1-13-15-4-2-3-5-16(15)19-21-17-7-6-14(12-18(17)24(19)22-13)23-10-8-20-9-11-23;/h2-7,12,20H,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISPNXXSDDLOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=CC(=C3)N4CCNCC4)N=C2C5=CC=CC=C15.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine;hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Methyl-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine;hydrochloride
Reactant of Route 3
5-Methyl-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine;hydrochloride
Reactant of Route 4
5-Methyl-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine;hydrochloride
Reactant of Route 5
5-Methyl-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine;hydrochloride
Reactant of Route 6
Reactant of Route 6
5-Methyl-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine;hydrochloride

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